アンピシリン EP 不純物 E

説明

Ampicillin EP Impurity E is an impurity of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections such as respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis. Ampicillin EP Impurity E can be used to detect compounds or impurities related to ampicillin in bulk drug.

科学的研究の応用

アンピシリン三水和物の潜在的異物の合成と特性評価

アンピシリン-D-フェニルグリシンは、アンピシリン三水和物の潜在的異物です {svg_1}. これは、アンピシリン三水和物の調製中に、アンピシリンのカルボン酸とD-フェニルグリシンのアミド化によりアンピシリン-D-フェニルグリシンが生成されるためです {svg_2}. 市販の原料からこれらの異物を合成する簡便な方法が開発されました {svg_3}.

抗生物質研究

アンピシリン-D-フェニルグリシンの由来であるアンピシリンは、微生物に対して幅広い活性を示す半合成ペニシリン系抗生物質です {svg_4}. これは、最も広く使用されているβ-ラクタム系抗生物質の1つであり、感染症による疾患の治療に使用されています {svg_5}.

酵素的合成

アンピシリン-D-フェニルグリシンを潜在的異物として含むアンピシリン三水和物の酵素的合成は、懸濁液から懸濁液への反応です {svg_6}. このプロセスにより、β-ラクタム核とD-フェニルグリシンメチルエステルで表されるアシル化剤との間の縮合時間が短縮されます {svg_7}.

医薬品研究における異物測定

アンピシリンの異物として、アンピシリン-D-フェニルグリシンは、医薬品研究において、特に、高速液体クロマトグラフィー(HPLC)などの技術を使用したアンピシリン中の異物の測定において重要です {svg_8}.

医薬品開発と品質管理

アンピシリン中のアンピシリン-D-フェニルグリシンが異物として存在することは、医薬品開発と品質管理において重要です {svg_9}. このような異物を理解し、管理することは、最終的な医薬品製品の安全性と有効性を確保するために不可欠です {svg_10}.

β-ラクタム系抗生物質に対する耐性機構に関する研究

アンピシリンは、多くの場合、β-ラクタム系抗生物質に対する耐性機構として微生物が産生するβ-ラクタマーゼの阻害剤であるクラブラナート酸と組み合わせて使用されます {svg_11}. アンピシリンの構成成分であるアンピシリン-D-フェニルグリシンの研究は、これらの耐性機構の理解に貢献する可能性があります。

作用機序

Target of Action

Ampicillin EP Impurity E, also known as Ampicillinyl-D-phenylglycine, primarily targets bacterial cell-wall synthesis . It acts on the transpeptidases located on the inner surface of the bacterial cell membrane . These enzymes play a crucial role in the cross-linking of the peptidoglycan chains to form the bacterial cell wall .

Mode of Action

Ampicillin EP Impurity E inhibits the action of transpeptidases, thereby preventing the cross-linking of the peptidoglycan chains . This inhibition disrupts the bacterial cell wall synthesis, leading to cell lysis and death . The compound’s action can be counteracted by β-lactamase, an enzyme produced by some bacteria as a resistance mechanism . β-lactamase cleaves the β-lactam ring of Ampicillin, rendering it inactive .

Biochemical Pathways

The primary biochemical pathway affected by Ampicillin EP Impurity E is the bacterial cell wall synthesis pathway . By inhibiting the transpeptidases, the compound prevents the formation of the peptidoglycan layer, which provides structural integrity to the bacterial cell wall . The downstream effect of this inhibition is the disruption of cell wall synthesis, leading to bacterial cell lysis .

Result of Action

The primary result of Ampicillin EP Impurity E’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, thereby helping in the treatment of bacterial infections .

生物活性

Ampicillinyl-D-phenylglycine is a compound of significant interest in the field of medicinal chemistry, particularly due to its role as an impurity in the synthesis of ampicillin, a widely used antibiotic. This article delves into its biological activity, synthesis, and implications for antibiotic development.

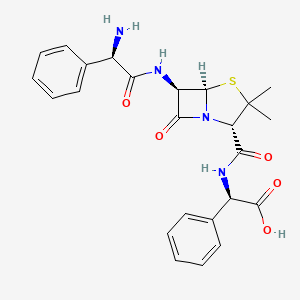

Chemical Structure and Properties

Ampicillinyl-D-phenylglycine (CHNOS) is a derivative of ampicillin that incorporates D-phenylglycine into its structure. The presence of the D-phenylglycine moiety is crucial as it influences the compound's biological properties, including its antibacterial activity and stability.

Synthesis and Enzymatic Production

The synthesis of ampicillinyl-D-phenylglycine has been explored through various enzymatic methods. One notable approach involves a two-enzyme cascade that utilizes α-amino ester hydrolases (AEHs) and penicillin G acylase (PGA). This method allows for the efficient coupling of 6-aminopenicillanic acid (6-APA) with D-phenylglycine methyl ester (D-PGME) in aqueous conditions, achieving a maximum conversion rate of 47% in specific experimental setups .

Table 1: Enzyme Cascade Reaction Conditions

| Enzyme Loading (iPGA) | Enzyme Loading (AEH) | Time (min) | Moles of D-PGME per mole of AMP | Maximum Conversion (%) |

|---|---|---|---|---|

| 24.8 | 11 | 20 | 48 | 6 |

| 99.2 | 1.1 | 1.1 | 360 | 8.7 |

| 99.2 | 2.2 | 2.2 | 300 | 6.3 |

| 99.2 | 4.4 | 4.4 | 60 | 7.5 |

| 99.2 | 5.5 | 5.5 | 60 | 11 |

| 99.2 | none | - | 360 | 31 |

This table summarizes the conditions under which various enzyme loadings affect the synthesis efficiency of ampicillin from its precursors.

Biological Activity

The biological activity of ampicillinyl-D-phenylglycine is primarily characterized by its antibacterial properties, which are influenced by the structural features imparted by the D-phenylglycine moiety. Research has shown that phenylglycine-type amino acids contribute significantly to the activity of peptide antibiotics, enhancing their efficacy against bacterial pathogens .

Case Studies

- Antimicrobial Efficacy : A study assessing the impact of substituting phenylglycine residues in peptide antibiotics demonstrated a substantial decrease in minimum inhibitory concentration (MIC) upon replacement with alanine, highlighting the critical role of phenylglycine in maintaining antibacterial activity .

- Racemization Studies : Investigations into the racemization rates of phenylglycines revealed that these compounds are more prone to racemization than other amino acids, which can affect their stability and biological activity . For instance, phenylglycine showed a nine-fold higher racemization rate compared to alanine.

Applications in Medicinal Chemistry

The incorporation of D-phenylglycine into antibiotic structures like ampicillin not only enhances their biological activity but also offers insights into designing more effective antimicrobial agents. The unique properties of phenylglycines make them valuable in developing new antibiotics that can combat resistant bacterial strains.

特性

IUPAC Name |

(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5S/c1-24(2)18(20(30)26-16(23(32)33)14-11-7-4-8-12-14)28-21(31)17(22(28)34-24)27-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,30)(H,27,29)(H,32,33)/t15-,16-,17-,18+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAAMYOCWYQYDF-OSAVLUCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC(C4=CC=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)N[C@H](C4=CC=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153005 | |

| Record name | Ampicillinyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207726-28-0 | |

| Record name | Ampicillinyl-D-phenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207726280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampicillinyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPICILLINYL-D-PHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7811RA358Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。